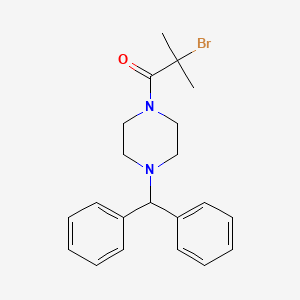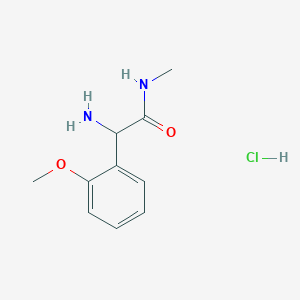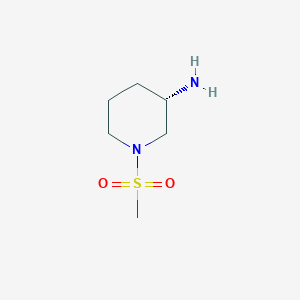
O-(2-Bromo-5-chlorobenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Bromo-5-chlorobenzyl)hydroxylamine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzyl group, which is further linked to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromo-5-chlorobenzyl)hydroxylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in a suitable solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
O-(2-Bromo-5-chlorobenzyl)hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of O-(2-Bromo-5-chlorobenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
- O-Benzylhydroxylamine
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- O-(4-Nitrobenzyl)hydroxylamine
Comparison: O-(2-Bromo-5-chlorobenzyl)hydroxylamine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to O-Benzylhydroxylamine, the halogenated derivative may exhibit enhanced electrophilicity and different pharmacokinetic properties. The presence of multiple halogens can also affect its solubility and stability, making it distinct from other hydroxylamine derivatives.
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
O-[(2-bromo-5-chlorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrClNO/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3H,4,10H2 |
Clé InChI |
PBSQVFVNDIGEQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CON)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)








![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
